
Cyclopropylacetylene
Overview
Description
Cyclopropylacetylene (C₅H₆, CAS 6746-94-7) is a strained alkyne featuring a cyclopropane ring fused to an acetylene group. Its unique structure confers exceptional steric, electronic, and conformational properties, making it a valuable building block in organic synthesis and pharmaceutical chemistry. Notably, it is a key component of Efavirenz (Sustiva®), an antiretroviral drug for HIV treatment . This compound’s reactivity is influenced by the cyclopropane ring’s strain (bond angle ~60°), which enhances its participation in cycloadditions, catalytic couplings, and hydrosilylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of cyclopropylacetylene. One of the earliest methods involves the chlorination of cyclopropylmethylketone with phosphorus pentachloride, followed by double dehydrochlorination in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide . this method yields only about 20-25%.
A more efficient one-pot synthesis involves the reaction of 5-chloro-1-pentyne with n-butyl lithium or n-hexyl lithium in cyclohexane. This reaction proceeds through metalation followed by cyclization, and the product is then isolated by adding an aqueous solution of ammonium chloride .
Industrial Production Methods: An industrially viable method involves dissolving cyclopropylmethyl ketone, a chlorination reagent, an organic base, and a catalyst in an organic solvent. The mixture is stirred at temperatures ranging from 0 to 150°C until the reaction is complete. The product, chlorocyclopropylethylene, is then subjected to further reaction with an alkali to yield this compound .
Chemical Reactions Analysis
Cycloaddition Reactions
Cyclopropylacetylene participates in several cycloaddition processes due to its electron-deficient triple bond and ring strain.
Nitrosoarene-Alkyne Cycloaddition
Reaction with nitrosobenzene forms indole derivatives via a stepwise mechanism:
- N–C bond formation between the nitroso group and alkyne generates a vinyl diradical intermediate.
- Cis-trans isomerization of the diradical.
- C–C bond closure to yield 3-substituted indoles ( ).
Key Findings :
- Electron-withdrawing groups on nitrosoarenes accelerate the reaction (ρ = +0.4).
- Regioselectivity favors 3-substituted indoles due to a 11.6 kcal/mol lower activation barrier compared to 2-substituted isomers ( ).
Reaction Component | Role/Effect |
---|---|
Phenyl acetylene (PA) | Acts as dienophile |
Nitrosobenzene (NB) | Electrophilic nitroso group |
Solvent (Benzene) | Minimizes non-indole byproducts ( ) |
Azide-Alkyne Huisgen Cycloaddition
This compound undergoes 1,3-dipolar cycloaddition with azides to form triazoles, a key reaction in click chemistry. This reaction is catalyzed by copper(I) and proceeds with high regioselectivity ( ).
Halogenation and Dehydrohalogenation
The compound’s alkyne moiety facilitates halogen addition and elimination:
Halogen Addition
Reacts with halogens (Cl₂, Br₂) to form dihaloalkenes. For example:
Mechanism :
- Electrophilic halogen attack on the triple bond.
- Stabilization via resonance with the cyclopropane ring ( ).
Dehydrohalogenation
Used in its synthesis:
Condition | Yield |
---|---|
KOtBu/DMSO | 20–25% |
n-BuLi/cyclohexane | 65% |
Radical and Photochemical Reactions
The cyclopropane ring stabilizes radical intermediates:
Radical Cation Formation
- Irradiation in freon matrices generates a primary radical cation ( ).
- Structure : Spin density localized on the terminal vinyl carbon (0.54) ( ).
Photochemical Rearrangement
Under UV light, this compound undergoes suprafacial-inversion rearrangement, consistent with a concerted disrotatory mechanism ( ).
Evidence :
- Normal deuterium kinetic isotope effect (kₐᴜ/kₐᴅ = 1.14 at 311.6°C).
- Stereospecific ring-opening to a biradical intermediate ( ).
Polymerization
The alkyne group enables polymerization under radical or transition-metal catalysis:
- Product : Conjugated polyalkynes with cyclopropane side chains ( ).
- Applications : Semiconducting materials and optoelectronic devices ( ).
Computational Insights
Density functional theory (DFT) studies reveal:
Scientific Research Applications
Chemical Synthesis
Building Block for Pharmaceuticals:
Cyclopropylacetylene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of antiretroviral drugs, such as efavirenz, which is used to treat HIV infections. The cyclopropyl group enhances the pharmacological properties of these compounds due to its unique steric and electronic characteristics .
Synthesis of Complex Organic Molecules:
The compound serves as a versatile building block for synthesizing complex organic molecules. It undergoes various reactions, including cyclopropylalkynylation, which allows for the introduction of the cyclopropyl group into other organic frameworks. This reaction has been shown to produce high yields and enantiomeric excesses when applied to aldimines and other substrates .
Medicinal Applications
Antiviral Activity:
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines and viruses, including HIV. The compound's structure allows it to act as a non-nucleoside reverse transcriptase inhibitor, which is crucial in disrupting the viral replication cycle .
Potential in Cancer Therapy:
Studies have demonstrated that CPA derivatives can inhibit tumor cell viability effectively. For instance, specific 7-cyclopropylacetylene derivatives have shown promising results with IC values comparable to established anticancer agents . This highlights the potential of CPA in developing new cancer therapies.
Catalytic Applications
Catalytic Reactions:
this compound is employed in various catalytic processes due to its ability to participate in enantioselective reactions. For example, it has been used in catalytic cyclopropylalkynylation reactions that facilitate the formation of new carbon-carbon bonds with high selectivity . These reactions are vital for synthesizing complex molecules with specific stereochemical configurations.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity and stability profiles .
Summary Table of Applications
Application Area | Description | Examples |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis, particularly antiviral drugs like efavirenz | Efavirenz (HIV treatment) |
Organic Synthesis | Building block for complex organic molecules; participates in cyclopropylalkynylation | Synthesis of chiral compounds |
Medicinal Chemistry | Potential anticancer agent; exhibits inhibitory activity against cancer cell lines | 7-cyclopropylacetylene derivatives |
Catalytic Processes | Used in enantioselective reactions; facilitates carbon-carbon bond formation | Catalytic cyclopropylalkynylation |
Industrial Chemicals | Production of specialty chemicals with specific reactivity profiles | Specialty polymers and materials |
Mechanism of Action
The mechanism of action of cyclopropylacetylene involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropyl ring and the triple bond of the acetylene group. These structural features make it highly reactive, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Transition Metal-Catalyzed Couplings
Cyclopropylacetylene exhibits distinct regiochemical behavior compared to other alkynes. For example:
- Phenylacetylene and alkylacetylenes : In Pd-catalyzed cross-couplings, these typically yield β-alkynylated products.
- This compound : Under identical Pd/tDMPP catalysis, it forms α-alkynylated products exclusively (93% yield) due to the cyclopropane ring’s electronic effects stabilizing the α-transition state .
Table 1: Regioselectivity in Pd-Catalyzed Couplings
Alkyne | Product Regiochemistry | Yield (%) | Reference |
---|---|---|---|
Phenylacetylene | β-Adduct | 70–85 | |
Ethyl silylpropiolate | β-Adduct | 88 | |
This compound | α-Adduct | 93 |
Enantioselective Catalysis
This compound demonstrates superior compatibility in asymmetric synthesis compared to bulkier alkynes:
- Trimethylsilylacetylene : Lower enantiomeric excess (ee) (≤75%) due to steric hindrance with chiral ligands.
- This compound: Achieves 86–98% ee in Zn- or Cu-catalyzed additions to α-amido sulfones or imino esters, attributed to its balanced steric profile and electronic interactions with chiral BINOL-type ligands .
Hydrosilylation Selectivity
In Co(II)-catalyzed hydrosilylation, this compound shows exclusive Markovnikov (α-) selectivity, contrasting with other cycloaliphatic alkynes:
- Ethynylcyclohexane : Forms trace β-adducts (3–6%) alongside α-products.
- This compound: No β-adducts detected, likely due to the cyclopropane ring’s electronic stabilization of the α-intermediate .
Table 3: Hydrosilylation Outcomes with Co Catalysts
Alkyne | α-Adduct Yield (%) | β-Adduct Yield (%) | Reference |
---|---|---|---|
Ethynylcyclohexane | 94 | 3–6 | |
3-Phenylprop-1-yne | 0 (inert) | – | |
This compound | 99 | 0 |
Thermodynamic and Structural Properties
This compound’s strained structure impacts its thermodynamic stability:
- Standard Enthalpy of Formation (ΔfH° gas) : 274.6 kJ/mol (higher than linear alkynes like 1-pentyne due to ring strain) .
- Boiling Point : 52–55°C, lower than phenylacetylene (142°C), reflecting reduced intermolecular interactions .
Table 4: Thermodynamic Comparison
Property | This compound | Phenylacetylene | 1-Pentyne |
---|---|---|---|
ΔfH° (gas, kJ/mol) | 274.6 | 228.9 | 146.4 |
Boiling Point (°C) | 52–55 | 142 | 40 |
Ionization Energy (eV) | 9.8 | 9.2 | 9.9 |
Biological Activity
Cyclopropylacetylene is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological applications, and structure-activity relationships (SAR) derived from various studies.
This compound is characterized by a three-membered cyclopropyl ring attached to an acetylene group. This compound's unusual geometry contributes to its distinct electronic and steric properties, making it a valuable scaffold in drug design. Its derivatives have been incorporated into various therapeutic agents, particularly those targeting viral infections and cancer.
2. Synthesis of this compound
The synthesis of this compound has been optimized over the years, with several methods reported in the literature. A notable method involves the reaction of cyclopropane carboxaldehyde with malonic acid, yielding high conversion rates and purity . This approach facilitates large-scale production suitable for pharmaceutical applications.
Table 1: Synthesis Methods for this compound
Method | Yield (%) | Reference |
---|---|---|
Cyclopropane carboxaldehyde + Malonic Acid | >90 | |
Strong base reaction with 5-halo-1-pentyne | Low yield | |
Asymmetric synthesis using chiral ligands | 72 |
3.1 HIV Inhibition
One of the most significant applications of this compound is in the development of HIV reverse transcriptase inhibitors. Compounds like Efavirenz incorporate the this compound moiety, demonstrating potent activity against HIV-1 . The mechanism involves the inhibition of viral replication by targeting reverse transcriptase, a critical enzyme in the HIV life cycle.
3.2 Antitumor Activity
Research has highlighted this compound derivatives as potential antitumor agents. Studies indicate that certain derivatives exhibit significant inhibitory activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics . The structure-activity relationship suggests that modifications to the cyclopropyl group can enhance efficacy.
Table 2: Biological Activity of this compound Derivatives
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
Efavirenz | HIV Reverse Transcriptase | 3.6 | |
Compound 7m | c-Met Kinase | 5.8 | |
Compound 27b | p38α MAP Kinase | 0.031 |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely linked to their structural features. Modifications at specific positions on the cyclopropane ring or substituents on adjacent aromatic systems have been shown to influence potency and selectivity against various targets.
4.1 Key Findings from SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances inhibitory activity against kinases and other enzymes.
- Steric Effects : The size and orientation of substituents can significantly impact binding affinity and selectivity for biological targets.
- Conformational Flexibility : The tensioned structure of cyclopropyl groups allows for unique conformations that may facilitate interactions with biological macromolecules.
5. Case Studies
Several case studies illustrate the successful application of this compound in drug development:
- Efavirenz : This widely used antiretroviral drug contains a this compound unit, showcasing its effectiveness in treating HIV infections.
- Antitumor Compounds : Recent studies have synthesized novel derivatives that demonstrate dual inhibitory activity against both VEGFR-2 and c-Met kinases, highlighting their potential as targeted cancer therapies .
6. Conclusion
This compound is a versatile compound with significant biological activity, particularly in antiviral and anticancer applications. Its unique structural properties allow for diverse modifications that can enhance therapeutic efficacy. Ongoing research into its derivatives promises to yield new insights into drug design and development strategies.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cyclopropylacetylene with high purity for laboratory use?
this compound is typically synthesized via dehydrohalogenation of vinylcyclopropane dibromide under controlled conditions. Key steps include using Schoberth's method followed by purification via preparative gas chromatography (GC) to achieve >99% purity . Alternative routes involve Slobodin’s protocol, which avoids low-yield intermediates by starting from methylcyclopropyl ketone derivatives. Purity validation requires NMR (¹H/¹³C) and IR spectroscopy to confirm the absence of byproducts like unreacted dibromides or oligomers .
Q. How is the molecular geometry of this compound determined experimentally?
Gas electron diffraction (GED) is the primary method, capturing radial distribution functions (RDFs) at camera distances of 20–48 cm. Assumptions include Cs symmetry and linearity of the acetylene group. Key parameters: C≡C bond length = 1.208 Å, exocyclic C-C bond = 1.440 Å, and average cyclopropane ring bond = 1.511 Å . Data refinement uses least-squares optimization with non-diagonal weight matrices to address parameter correlations (e.g., ring bond coupling) .
Q. What safety protocols are critical when handling this compound in research settings?
Due to its flammability (Fpt: -17°C) and acute toxicity, handling requires inert atmosphere (N₂/Ar), spark-free equipment, and PPE (gloves, goggles). Storage at -20°C in amber vials with stabilizers (e.g., BHT) prevents polymerization. Emergency protocols include neutralization with dry chemical extinguishers and vapor containment using fume hoods .
Advanced Research Questions
Q. How do computational and experimental bond lengths of this compound compare, and what discrepancies exist?
Ab initio calculations often overestimate exocyclic C-C bond lengths (e.g., 1.46 Å vs. experimental 1.440 Å), attributed to neglected hyperconjugation between the cyclopropane ring and acetylene. Discrepancies in ring bonds (1.511 Å vs. microwave-derived 1.498 Å) suggest subtle asymmetry induced by substituent conjugation, unresolved in GED due to parameter coupling . Hybrid DFT (B3LYP/6-311++G**) aligns better with experimental trends when including electron delocalization effects .
Q. What mechanistic insights exist for electrophilic addition reactions involving this compound?
this compound undergoes halogenation (Cl₂, Br₂) via mixed ionic/radical pathways. Radical trapping with TEMPO confirms intermediates, while ionic mechanisms dominate under low dielectric conditions (e.g., CDCl₃). The cyclopropane ring stabilizes transition states through partial conjugation, reducing activation energy by ~5 kcal/mol compared to vinylcyclopropanes . Competing pathways are identified via product ratios (e.g., 3:1 for bromination vs. chlorination) .
Q. How does this compound participate in enantioselective catalytic reactions?
In cyclopropylalkynylation of α-amido sulfones, this compound reacts with Et₂Zn and BINOL-derived ligands (e.g., L*) to yield propargylic amines with 86% ee. The reaction proceeds via zinc acetylide intermediates, where ligand chirality dictates face-selective attack on imine electrophiles. Steric hindrance from the cyclopropane ring enhances enantiomeric excess by 15–20% compared to phenylacetylene .
Q. What challenges arise in analyzing vibrational spectra of this compound, and how are they resolved?
Overlapping C-H stretching modes (sp³ vs. sp) in IR complicate assignments. Isotopic labeling (D-substitution) and Raman spectroscopy differentiate ring (2850–2950 cm⁻¹) vs. acetylene (3300 cm⁻¹) vibrations. Anharmonic corrections in DFT simulations reduce frequency errors to <2% . Coupled rotational-vibrational modes are analyzed via high-resolution FTIR to refine force constants .
Q. Data Analysis & Contradictions
Q. How should researchers address contradictions in reported bond lengths between GED and microwave studies?
GED-derived average ring bonds (1.511 Å) conflict with microwave data (1.498 Å), likely due to GED’s insensitivity to small asymmetries. Resolution strategies:
- Use isotopic substitution (¹³C) in microwave spectroscopy to refine substitution structures.
- Re-analyze GED data with relaxed symmetry constraints (e.g., allowing C₂v distortion).
- Cross-validate with NMR J-coupling constants to infer dihedral angles .
Q. Why do computational models fail to predict the shortened exocyclic C-C bond in this compound?
Standard DFT functionals underestimate hyperconjugative interactions between the cyclopropane σ-bonds and acetylene π-system. Including NBO analysis reveals charge transfer (0.05 e⁻) from ring Walsh orbitals to acetylene antibonding orbitals, shortening the bond by 0.012 Å. CAM-B3LYP or ωB97XD functionals with dispersion corrections improve accuracy .
Q. Methodological Recommendations
Q. What analytical techniques are optimal for characterizing this compound derivatives?
- GC-MS : For purity assessment and tracking volatile byproducts.
- X-ray Crystallography : To resolve ambiguities in solid-state conformations.
- Dynamic NMR : To study ring strain effects on rotational barriers (e.g., in cyclopropane-fused adducts).
- EPR : For detecting radical intermediates in reaction mechanisms .
Q. How can researchers mitigate parameter correlation in GED structural refinements?
Properties
IUPAC Name |
ethynylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXPDGUHAFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217795 | |
Record name | Cyclopropylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6746-94-7 | |
Record name | Cyclopropylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6746-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethynyl cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Cyclopropane, ethynyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716 | |
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